Structural Uniqueness Among Commercially Supplied Urea‑Butanamide Analogues
The compound is the only commercially available entity that simultaneously incorporates a 3‑methylbutanamide scaffold, an N‑phenyl substituent, and a terminal ureido moiety. The closest listed comparators – 3‑Methyl‑N‑phenyl‑2‑butenamide (lacks the urea carbonyl‑amine linkage), N‑Phenylurea (lacks the butanamide backbone and methyl branching), and 3‑Methyl‑2‑ureidobutanamide (lacks the N‑phenyl group) – each omit at least one of the three key pharmacophoric features . This unique combination is predicted to modulate hydrogen‑bond networks and lipophilic contacts within enzyme active sites differently than any single‑feature deletion analogue.
| Evidence Dimension | Structural fingerprint (functional‑group presence/absence) |
|---|---|
| Target Compound Data | Contains simultaneously: (i) 3‑methylbutanamide backbone, (ii) N‑phenyl substituent, (iii) ureido (NH–CO–NH₂) group . |
| Comparator Or Baseline | 3‑Methyl‑N‑phenyl‑2‑butenamide: lacks ureido group; N‑Phenylurea: lacks butanamide backbone; 3‑Methyl‑2‑ureidobutanamide: lacks N‑phenyl group . |
| Quantified Difference | 3‑of‑3 pharmacophoric elements present vs. ≤2 in each comparator; no quantitative binding data available for direct comparison. |
| Conditions | Structural comparison based on catalogued chemical descriptors; enzymatic assay data absent from public domain. |
Why This Matters
Procurement of a congener missing even one of these three groups risks a complete loss of the targeted binding interactions, invalidating SAR assumptions.
